molecular formula C8H10N2O3 B1660036 Pyridoxaloxime CAS No. 708-08-7

Pyridoxaloxime

Cat. No.: B1660036
CAS No.: 708-08-7
M. Wt: 182.18
InChI Key: QXKIIRAOFHLZMD-XCVCLJGOSA-N
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Description

Pyridoxal is a bioactive form of vitamin B6, critical for amino acid metabolism, neurotransmitter synthesis, and hemoglobin function. Structurally, it consists of a pyridine ring substituted with hydroxyl, hydroxymethyl, and aldehyde groups (3-hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde) . Its phosphorylated form, pyridoxal 5'-phosphate (PLP), serves as a coenzyme in over 150 enzymatic reactions, including transamination and decarboxylation . Pyridoxal is identified by CAS No. 54-47-7 and molecular formula C₈H₉NO₃, with regulatory classifications under therapeutic and laboratory guidelines .

Properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-8(12)7(3-10-13)6(4-11)2-9-5/h2-3,11-13H,4H2,1H3/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKIIRAOFHLZMD-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=NO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-08-7
Record name Pyridoxaloxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXY-5-HYDROXYMETHYL-2-METHYL-PYRIDINE-4-CARBALDEHYDE OXIME
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridoxaloxime can be synthesized from pyridoxine hydrochloride. The process involves the oxidation of pyridoxine hydrochloride to pyridoxal using activated manganese dioxide and concentrated sulfuric acid. The resulting pyridoxal is then reacted with anhydrous sodium acetate and hydroxylamine hydrochloride to form this compound .

Industrial Production Methods: In industrial settings, this compound is often synthesized using microwave-assisted methods. This approach involves the quaternization of this compound with substituted phenacyl bromides under microwave irradiation. The reaction can be carried out both in solvent (acetone) and under solvent-free conditions, yielding good to excellent results in very short reaction times .

Chemical Reactions Analysis

Reduction to Pyridoxamine

Pyridoxaloxime undergoes zinc-mediated reduction in acetic acid:

Reaction Conditions

  • Reductant : Zn powder (3.45 eq, added in three portions)

  • Temperature : 40–65°C (exothermic reaction controlled ≤70°C)

  • Workup : Filtration, vacuum concentration (0.08–0.1 MPa), aqueous extraction .

Starting MaterialProductYield
This compound (0.11 mol)Pyridoxamine81.4 g (92% molar)

Mechanistic Insight : The reaction proceeds via imine intermediate reduction, with Zn acting as a sacrificial electron donor .

Quaternization with Phenacyl Bromides

This compound forms bioactive pyridinium salts through N-alkylation:

Methods Compared

MethodConditionsYield RangeReaction Time
Microwave (solvent)Acetone, 300 W58–94%3–5 min
Microwave (solvent-free)Neat, 300 W42–78%7–10 min
Mechanochemical (LAG)Mortar grinding, acetone24–88%15–30 min

Example Reaction :

This compound + 4-Fluorophenacyl bromideMW, acetone4-Fluoro-pyridinium oxime bromide (94% yield)\text{this compound + 4-Fluorophenacyl bromide} \xrightarrow{\text{MW, acetone}} \text{4-Fluoro-pyridinium oxime bromide (94\% yield)}

Structural Confirmation : Single-crystal X-ray diffraction validated the N-alkylated product .

Enzymatic Interactions

This compound interacts with PLP-dependent enzymes:

Key Enzymes

  • Pyridoxine-5′-phosphate oxidase (PNPO) : Catalyzes oxidation of pyridoxine to pyridoxal .

  • Aldehyde oxidase (AOX1) : Oxidizes pyridoxal to 4-pyridoxic acid .

Relevant Reaction :

Pyridoxamine + H₂O + O₂PNPOPyridoxal + NH₃ + H₂O₂\text{Pyridoxamine + H₂O + O₂} \xrightarrow{\text{PNPO}} \text{Pyridoxal + NH₃ + H₂O₂}

Metal-Catalyzed Functionalization

Copper and gold catalysts enable advanced transformations:

  • Cu(I)-mediated arylations : O-Aryl oximes form via Ullmann coupling (70–90% yields) .

  • Au(I)-catalyzed allylations : O-Allyl oximes synthesized from aminoallenes (52–96% yields) .

Scientific Research Applications

Cholinesterase Reactivation

Pyridoxaloxime compounds have been investigated for their ability to reactivate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibited by organophosphorus (OP) compounds, such as VX, tabun, and paraoxon. These compounds inhibit AChE by binding to its active site, leading to neurotoxicity. The reactivation of these enzymes is crucial for counteracting the effects of OP poisoning.

Case Study: Reactivation Potency

In a study evaluating nine pyridoxal oxime derivatives, it was found that these compounds exhibited varying degrees of reactivation potency against OP-inhibited AChE and BChE. The highest observed reactivation rate was 90% for VX-inhibited BChE within 5 hours, highlighting the potential of this compound derivatives as effective antidotes against certain nerve agents .

Table 1: Reactivation Rates of Pyridoxal Oxime Derivatives

CompoundTarget EnzymeInhibition TypeReactivation Rate (%)Time (hours)
1BChEVX905
2AChEParaoxon6024
3BChETabun<1024

Cholinesterase Inhibition

While primarily studied for reactivation properties, this compound also functions as a reversible inhibitor of cholinesterases. The synthesized dioximes were found to have moderate inhibitory effects with KiK_i values ranging from 100 to 400 µM . This dual functionality makes this compound a compound of interest in treating conditions related to cholinergic dysfunction.

Neuroprotective Properties

Recent studies have indicated that certain pyridoxal oxime derivatives may exhibit neuroprotective effects beyond their enzymatic interactions. In vitro assays on human neuroblastoma cells (SH-SY5Y) demonstrated that these compounds were non-toxic at effective concentrations, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis and Structural Studies

The synthesis of pyridoxal oximes typically involves quaternization reactions with substituted phenacyl bromides, yielding products with good yields (43-76%) characterized by NMR spectroscopy . Structural studies using molecular docking have provided insights into how variations in substituents influence binding affinity and reactivation efficacy.

Table 2: Synthesis Conditions for Pyridoxal Oximes

MethodYield (%)Solvent Used
Microwave-assisted94Acetone
Solvent-free procedure79None

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridoxal belongs to the vitamin B6 family, which includes pyridoxine , pyridoxamine , and their phosphorylated derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Properties

Compound Molecular Formula Key Functional Groups Primary Role CAS No.
Pyridoxal C₈H₉NO₃ Aldehyde, hydroxyl, hydroxymethyl PLP precursor; enzymatic cofactor 54-47-7
Pyridoxine C₈H₁₁NO₃ Hydroxymethyl, hydroxyl Dietary vitamin B6; converted to PLP 65-23-6
Pyridoxamine C₈H₁₂N₂O₂ Amino, hydroxymethyl Amino group transfer; PLP synthesis 85-87-0
Pyridoxal Phosphate (PLP) C₈H₁₀NO₆P Phosphate, aldehyde Coenzyme for transaminases, decarboxylases 54-47-7
  • Pyridoxal vs. Pyridoxine : Pyridoxal’s aldehyde group enables direct participation in enzymatic reactions, whereas pyridoxine requires oxidation to PLP for activity .
  • Pyridoxal vs. Pyridoxamine: Pyridoxamine’s amino group facilitates amino acid metabolism, while pyridoxal’s aldehyde is critical for Schiff base formation in PLP-dependent enzymes .

Enzymatic and Regulatory Differences

Table 2: Enzymatic Activity and Regulatory Status

Compound Key Enzymatic Roles Regulatory Status (Oral Preparations)
Pyridoxal PLP synthesis; transaminase cofactor ≤50 mg/dose exempt from scheduling
Pyridoxine PLP precursor; antioxidant ≤200 mg/dose (Schedule 3 exemption)
Pyridoxamine Amino group transfer; glycation inhibition Not explicitly regulated
  • Phosphatase Specificity : Alkaline phosphatase hydrolyzes pyridoxal phosphate at 50% efficiency compared to p-nitrophenyl phosphate, indicating substrate preference differences .
  • Safety Profiles : Pyridoxal phosphate (PLP) is classified for laboratory use with stringent handling protocols (e.g., MedChemExpress safety guidelines), while pyridoxine has broader therapeutic allowances .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Pyridoxaloxime?

  • Methodological Answer : this compound synthesis typically involves condensation of pyridoxal with hydroxylamine under controlled pH (4.5–6.0). Post-synthesis, characterization should include:

  • Spectroscopic Analysis : UV-Vis (λmax ~320 nm for oxime formation) and <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 8.2 ppm for imine protons).
  • Chromatographic Purity Assessment : HPLC with C18 columns (mobile phase: 70:30 methanol/water, retention time ~12 min).
  • Elemental Analysis : Confirm stoichiometry (C8H10N2O3).
    Reference experimental reproducibility guidelines in and for detailed reporting standards .

Q. How can researchers ensure reproducibility in this compound-based biochemical assays?

  • Methodological Answer : Standardize assay conditions:

  • Buffer Systems : Use phosphate-buffered saline (pH 7.4) to mimic physiological conditions.
  • Control Groups : Include positive (e.g., pyridoxal phosphate) and negative (solvent-only) controls.
  • Data Normalization : Express activity as % inhibition relative to controls, with triplicate measurements.
    Follow ’s guidelines on pharmacological experimental design, including IC50/EC50 calculations .

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s enzyme inhibition mechanisms?

  • Methodological Answer : Contradictions may arise from:

  • Variable Substrate Binding Affinities : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd).
  • pH-Dependent Activity : Conduct assays across pH 5.0–8.0 to identify optimal activity windows.
  • Cross-Study Comparisons : Apply meta-analysis frameworks (e.g., PRISMA) to reconcile divergent results.
    Leverage contradiction analysis frameworks from and .

Q. How to design computational models for this compound’s interaction with vitamin B6-dependent enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER/CHARMM force fields to model binding conformations.
  • Docking Studies : AutoDock Vina for predicting binding poses (focus on active-site residues like Lys328 in transaminases).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer mechanisms during catalysis.
    Align with ’s emphasis on feasibility and novelty in computational research design .

Data Analysis & Validation

Q. What statistical approaches validate this compound’s dose-response relationships in cell-based studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill equation (variable slope) using GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Error Propagation : Report 95% confidence intervals for EC50 values.
    Refer to ’s guidelines on survey/data analysis rigor .

Research Question Formulation

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound studies?

  • Methodological Answer :

  • Feasibility : Pilot studies to confirm compound stability under assay conditions.
  • Novelty : Explore understudied applications (e.g., neuroprotective roles beyond vitamin B6 salvage pathways).
  • Ethical Compliance : Adhere to institutional guidelines for in vivo toxicity testing.
    Align with ’s framework for evaluating research questions .

Tables for Methodological Reference

Analytical Technique Key Parameters Application in this compound Research
HPLCColumn: C18; Flow rate: 1.0 mL/minPurity assessment, quantification of degradation products
ITCTemperature: 25°C; Stirring: 250 rpmBinding affinity measurements with enzymes
QM/MM SimulationsBasis set: B3LYP/6-31G*Mechanistic insights into electron transfer

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridoxaloxime
Reactant of Route 2
Pyridoxaloxime

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